molecular formula C26H30N2O3S B12143659 5-Methyl-2-(propan-2-yl)cyclohexyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

5-Methyl-2-(propan-2-yl)cyclohexyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Cat. No.: B12143659
M. Wt: 450.6 g/mol
InChI Key: JDSDVBUPARSYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(propan-2-yl)cyclohexyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a methyl and an isopropyl group, and an ester linkage to a quinazolinone derivative. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate typically involves multi-step organic synthesis. One common route starts with the preparation of the cyclohexyl ester intermediate. This can be achieved by esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with acetic acid under acidic conditions.

Next, the quinazolinone derivative is synthesized separately. This involves the condensation of anthranilic acid with benzaldehyde to form 2-phenylquinazolin-4(3H)-one. The final step involves the coupling of the cyclohexyl ester with the quinazolinone derivative using a thiol reagent under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for esterification and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring and the quinazolinone moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the ester and quinazolinone. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage and the aromatic ring of the quinazolinone. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The quinazolinone moiety is known for its biological activity, which could be harnessed in drug discovery.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The quinazolinone moiety is known to bind to various proteins, potentially inhibiting their function or altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: A simpler quinazolinone derivative with known biological activity.

    5-Methyl-2-(propan-2-yl)cyclohexanol: The cyclohexyl alcohol precursor used in the synthesis.

    Ethyl 2-(4-oxo-3-phenylquinazolin-2-ylthio)acetate: A similar ester with an ethyl group instead of the cyclohexyl moiety.

Uniqueness

The uniqueness of 5-Methyl-2-(propan-2-yl)cyclohexyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate lies in its combination of a cyclohexyl ester and a quinazolinone derivative. This structure provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H30N2O3S

Molecular Weight

450.6 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate

InChI

InChI=1S/C26H30N2O3S/c1-17(2)20-14-13-18(3)15-23(20)31-24(29)16-32-26-27-22-12-8-7-11-21(22)25(30)28(26)19-9-5-4-6-10-19/h4-12,17-18,20,23H,13-16H2,1-3H3

InChI Key

JDSDVBUPARSYDD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.